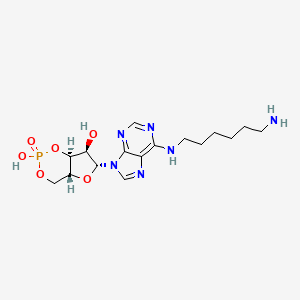

N(6)-(6-aminohexyl)-cAMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(6)-(6-aminohexyl)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the exocyclic amino group on the purine fragment is carrying a 6-aminohexyl substituent. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, a primary amino compound and a secondary amino compound. It derives from a 3',5'-cyclic AMP.

Aplicaciones Científicas De Investigación

Cell Differentiation and Chemotaxis in Dictyostelium Discoideum

N(6)-(6-aminohexyl)-cAMP, also referred to as “hexyl-cAMP”, has been studied for its role in stimulating differentiation to aggregation competence in wild-type cells of Dictyostelium discoideum. It induces cAMP phosphodiesterase and delays the appearance of the cAMP phosphodiesterase inhibitor, similar to cAMP. However, unlike cAMP, it does not bind to the cell surface cAMP receptor, nor does it elicit a chemotactic response from starved cells, suggesting a unique mechanism of action separate from the cAMP receptor (Juliani, Brusca, & Klein, 1981).

Purification of cAMP Receptor Protein

Hexyl-cAMP has been utilized as an affinity chromatography media for separating subunits of cAMP-dependent protein kinase and for purifying the regulatory cAMP receptor subunit. This method allows for quantitative recovery of highly purified cAMP receptor protein, indicating its utility in biochemical research (Ramseyer, Kaslow, & Gill, 1974).

Induction of Prespore and Prestalk Gene Expression

N(6)-(aminohexyl) cAMP is known to activate the Dictyostelium cAMP-dependent protein kinase but does not bind to the cell-surface cAMP receptor. This compound does not induce cell-type-specific gene expression, providing insight into the transduction mechanisms of cAMP analogues in cellular differentiation processes (Gomer, Armstrong, Leichtling, & Firtel, 1986).

Separation of cGMP and cAMP Receptor Proteins

Research has identified a specific cGMP receptor protein and separated it from the cAMP receptor protein using chromatography on hexyl-cAMP-Sepharose. This study provides a framework for understanding the specificity and binding characteristics of these important signaling molecules (Gill & Kanstein, 1975).

Inhibition of Protein Kinases

Hexyl-cAMP derivatives have been studied for their ability to inhibit protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These compounds interact with the active center of the enzyme, providing insights into the regulation of kinase activities and potential therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Phosphodiesterase Induction in Dictyostelium Discoideum

Hexyl-cAMP has been shown to induce phosphodiesterase activity in Dictyostelium discoideum while not binding effectively to the cell surface receptor for cAMP, suggesting a chemoreceptor-independent mechanism of induction (Van Haastert, Bijleveld, & Konijn, 1982).

Propiedades

Fórmula molecular |

C16H25N6O6P |

|---|---|

Peso molecular |

428.38 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-[6-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-12(23)13-10(27-16)7-26-29(24,25)28-13/h8-10,12-13,16,23H,1-7,17H2,(H,24,25)(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

AKWUWZSPYZAFCY-XNIJJKJLSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

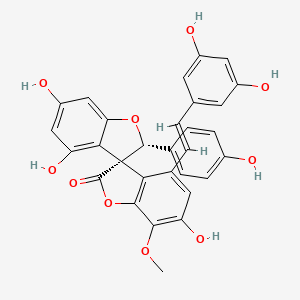

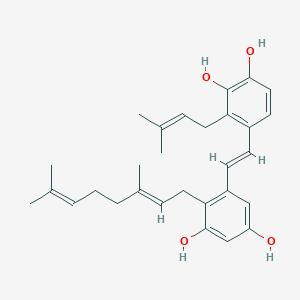

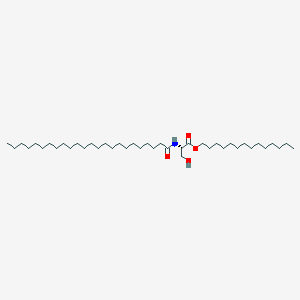

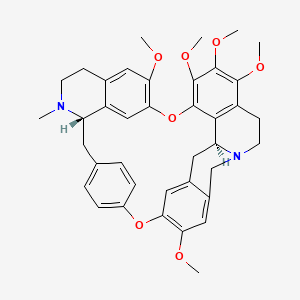

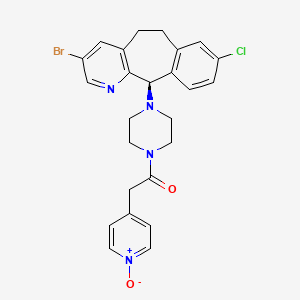

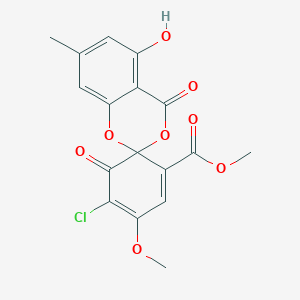

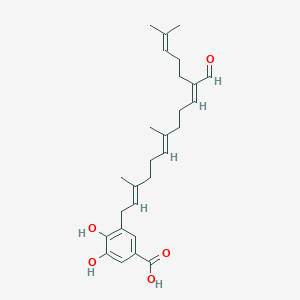

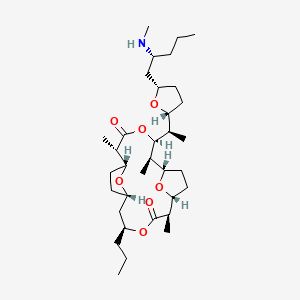

Feasible Synthetic Routes

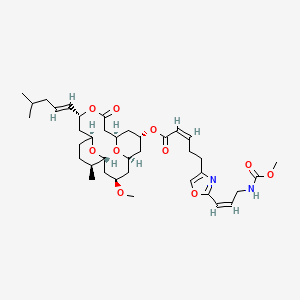

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r)-2,4-Dihydroxy-3,3-Dimethyl-N-[3-Oxo-3-(Pentylamino)propyl]butanamide](/img/structure/B1254018.png)

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)